molecular formula C23H20ClNO2 B2730033 (E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide CAS No. 477888-28-1

(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide

Cat. No.: B2730033
CAS No.: 477888-28-1
M. Wt: 377.87
InChI Key: YULBFGJSMYNBFX-XNTDXEJSSA-N
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Description

(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide is an organic compound that features a propenamide backbone with benzyloxy and chlorobenzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide typically involves the following steps:

    Preparation of 4-(benzyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of (E)-3-[4-(benzyloxy)phenyl]-2-propenoic acid: The aldehyde group of 4-(benzyloxy)benzaldehyde is converted to a carboxylic acid via oxidation, followed by a Wittig reaction to introduce the propenoic acid moiety.

    Amidation: The final step involves the reaction of (E)-3-[4-(benzyloxy)phenyl]-2-propenoic acid with 4-chlorobenzylamine under dehydrating conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.

    Reduction: The propenamide double bond can be reduced to form the corresponding saturated amide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving amide bonds.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and chlorobenzyl groups may enhance binding affinity and specificity to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[4-(methoxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide
  • (E)-3-[4-(ethoxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide

Uniqueness

(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methyl]-3-(4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO2/c24-21-11-6-19(7-12-21)16-25-23(26)15-10-18-8-13-22(14-9-18)27-17-20-4-2-1-3-5-20/h1-15H,16-17H2,(H,25,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULBFGJSMYNBFX-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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